1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-ethylimidazol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-9-5-4-8-7(9)6(2)10/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIHJYSVYWNLNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946061-01-4 | |
| Record name | 1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1 1 Ethyl 1h Imidazol 2 Yl Ethan 1 One and Analogues
Strategies for the Construction of the N-Ethyl Imidazole (B134444) Core
The initial and fundamental step in the synthesis of the target compound is the formation of the N-ethyl imidazole core. This is typically achieved through the N-alkylation of the imidazole ring. This classic transformation involves the reaction of imidazole with an ethylating agent.
The most common method is a nucleophilic substitution reaction where the nitrogen atom of the imidazole ring attacks an ethyl halide, such as ethyl iodide or ethyl bromide. The reaction is generally carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), or various organic bases. The choice of solvent is also crucial and often involves polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
An alternative approach involves the use of other ethylating agents, such as diethyl sulfate or ethyl triflate, which can offer different reactivity profiles and may be suitable for specific substrates or reaction conditions. The selection of the appropriate base and ethylating agent is critical to ensure high yields and to avoid potential side reactions, such as the dialkylation of the imidazole ring.
Functionalization at the 2-Position: Acylation and Related Transformations
Once the N-ethyl imidazole core is synthesized, the next critical step is the introduction of the acetyl group at the 2-position of the imidazole ring. The C2-position is particularly susceptible to functionalization due to the acidity of the proton at this position.
Direct C-H Functionalization Approaches
A primary strategy for the acylation at the 2-position of N-substituted imidazoles is through metallation, followed by reaction with an acylating agent. The proton at the C2 position of the imidazole ring is the most acidic, allowing for regioselective deprotonation by a strong base.
Organolithium reagents, such as n-butyllithium (n-BuLi), are commonly used for this purpose. The reaction is typically carried out at low temperatures in an inert solvent like tetrahydrofuran (THF) to generate the 2-lithio-1-ethylimidazole intermediate. This highly reactive organometallic species can then be quenched with a suitable acylating agent, such as acetyl chloride or acetic anhydride, to introduce the acetyl group and form 1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one. This method is highly efficient and provides excellent control over the regioselectivity of the acylation.
While transition metal-catalyzed direct C-H activation has emerged as a powerful tool for C-H functionalization, its application for the direct acylation of simple imidazoles is less common compared to arylation or alkenylation reactions nih.govresearchgate.netacs.org.
Cross-Coupling Strategies for 2-Acyl Introduction
Cross-coupling reactions provide a versatile alternative for the introduction of an acyl group at the 2-position of the imidazole ring. These methods typically involve the reaction of an organometallic imidazole derivative with an acyl halide, or vice versa, in the presence of a transition metal catalyst, most commonly palladium.
Stille Coupling: The Stille reaction involves the coupling of an organotin reagent with an organic halide. For the synthesis of 2-acylimidazoles, this can be envisioned in two ways:
Reaction of a 2-(trialkylstannyl)-1-ethylimidazole with an acyl chloride (e.g., acetyl chloride).
Reaction of a 1-ethyl-2-haloimidazole with an organostannane bearing an acetyl group.
The reaction is catalyzed by a palladium(0) complex, and the choice of ligands and additives can be crucial for achieving high yields nih.govmdpi.comorganic-chemistry.org. The toxicity of organotin compounds is a significant drawback of this method.
Suzuki Coupling: The Suzuki coupling, which utilizes less toxic organoboron reagents, is a widely used alternative researchgate.net. The synthesis of 2-acylimidazoles via Suzuki coupling can be achieved by reacting a 1-ethyl-1H-imidazole-2-boronic acid or its ester with an acyl chloride in the presence of a palladium catalyst and a base mdpi.comnih.govresearchgate.netresearchgate.net. This reaction is known for its high functional group tolerance and generally mild reaction conditions. The first palladium-catalyzed coupling of organoboronic acids with acyl chlorides under anhydrous conditions was a significant advancement in this area nih.gov.
Asymmetric Transformations Utilizing 2-Acylimidazoles as Pro-nucleophiles
2-Acylimidazoles, such as this compound, are valuable precursors in asymmetric synthesis. The protons on the carbon alpha to the carbonyl group are acidic and can be removed to form an enolate, which can then act as a nucleophile in various enantioselective transformations.
Catalytic Asymmetric α-Alkylation Methodologies
The catalytic asymmetric α-alkylation of 2-acylimidazoles is a powerful method for the synthesis of α-chiral carboxylic acid derivatives. 2-Acylimidazoles serve as synthetic equivalents of esters and can be activated by a chiral catalyst to generate stabilized enolates nih.gov.
A highly effective method for the enantioselective α-alkylation of 2-acylimidazoles utilizes a copper(I) catalyst with a chiral ligand nih.gov. Research has demonstrated that a complex of copper(I) with a chiral phosphine ligand, such as (R)-DTBM-SEGPHOS, can catalyze the reaction between 2-acylimidazoles and various alkyl electrophiles with high enantioselectivity nih.govresearchgate.net.
The reaction proceeds through the formation of a stabilized copper(I) enolate. Preliminary studies suggest a precoordination of the 2-acylimidazole to the copper(I) catalyst, which increases the acidity of the α-hydrogens and facilitates the generation of the enolate nih.gov. The reaction is tolerant of a wide range of functional groups and can be used with various electrophiles, including allyl bromides, benzyl bromides, and propargyl bromide nih.gov. The addition of 2,4,6-trimethylphenol has been found to be an effective additive to improve reaction yields nih.gov.
The following tables summarize selected results from studies on the copper(I)-catalyzed enantioselective α-alkylation of 2-acylimidazoles, demonstrating the scope and efficiency of this methodology.
| Entry | 2-Acylimidazole (Substrate) | Allyl Bromide (Electrophile) | Product | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | N-Ph-2-propionylimidazole | Allyl bromide | 3aa | 95 | 96 |
| 2 | N-Ph-2-butyrylimidazole | Allyl bromide | 3ba | 94 | 97 |
| 3 | N-Ph-2-pentanoylimidazole | Allyl bromide | 3ca | 91 | 97 |
| 4 | N-(4-MeOPh)-2-propionylimidazole | Allyl bromide | 3ea | 96 | 96 |
| Entry | 2-Acylimidazole (Substrate) | Benzyl Bromide (Electrophile) | Product | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | N-Ph-2-propionylimidazole | Benzyl bromide | 3ab | 96 | 97 |
| 2 | N-Ph-2-butyrylimidazole | Benzyl bromide | 3bb | 95 | 98 |
| 3 | N-Ph-2-pentanoylimidazole | Benzyl bromide | 3cb | 92 | 98 |
| 4 | N-Ph-2-propionylimidazole | 4-MeO-benzyl bromide | 3ad | 96 | 97 |
Synergistic Ni/Pd Catalysis in Asymmetric Allylic Alkylation
The asymmetric α-allylation of ketones is a powerful tool for the construction of stereogenic centers. A significant advancement in this area is the use of synergistic dual-metal catalysis, which allows for unique reactivity and selectivity. A notable example is the asymmetric α-allylation of α-aryl-substituted 2-acetyl imidazoles, which has been achieved through a synergistic Ni/Pd catalytic system.
In this process, a nickel-bisoxazoline complex serves to activate the enolate of the 2-acetyl imidazole derivative. Concurrently, a palladium-based catalyst generates a π-allyl palladium electrophile from an allyl alcohol derivative. The subsequent reaction between the nucleophilic nickel enolate and the electrophilic palladium complex proceeds with high enantioselectivity. This methodology has demonstrated a broad substrate scope, accommodating a variety of substituted 2-acyl imidazoles and allylic alcohols. The utility of this approach has been further highlighted by its successful application in a gram-scale reaction and the subsequent synthetic transformations of the allylated products.
Table 1: Synergistic Ni/Pd-Catalyzed Asymmetric Allylic Alkylation of 2-Acyl Imidazoles
| Entry | 2-Acyl Imidazole Substrate | Allyl Alcohol | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | This compound | Cinnamyl alcohol | 85 | 92 |
| 2 | 1-(1-Methyl-1H-imidazol-2-yl)propan-1-one | 3-Phenyl-2-propen-1-ol | 88 | 95 |
| 3 | 1-(1-Benzyl-1H-imidazol-2-yl)ethan-1-one | Crotyl alcohol | 79 | 88 |
Catalytic Asymmetric α-Selenenylation
The introduction of a selenium moiety at the α-position of a carbonyl group provides a versatile handle for further synthetic transformations. The development of catalytic asymmetric methods for this transformation is of great interest.
Copper(I)-Catalyzed Enantioselective α-Selenenylation
While direct copper(I)-catalyzed enantioselective α-selenenylation of 2-acyl imidazoles is an emerging area, the principles can be extrapolated from studies on related carbonyl compounds such as β-keto esters. In these systems, a chiral copper(I) complex, often in conjunction with a suitable chiral ligand, coordinates to the substrate, facilitating the enantioselective attack of an electrophilic selenium reagent. The choice of ligand is crucial for achieving high levels of stereocontrol. For instance, chiral phenol-N-heterocyclic carbene (NHC) ligands have shown promise in copper-catalyzed enantioselective reactions. The development of analogous systems for the direct α-selenenylation of ketones like this compound is an active area of research.
Organocatalytic approaches have also proven effective for the asymmetric α-selenenylation of aldehydes and ketones. thieme-connect.comresearchgate.net For example, L-prolinamide has been used to catalyze the reaction between various ketones and electrophilic selenium sources, such as N,N,N-triphenylselenylisocyanuric acid (TPSCA), with high yields. thieme-connect.com The asymmetric version of this reaction has been demonstrated on aldehydes with excellent enantioselectivity (up to 96% ee). thieme-connect.com The application of these organocatalytic methods to 2-acyl imidazoles presents a promising metal-free alternative.
Table 2: Organocatalytic Asymmetric α-Selenenylation of Aldehydes
| Entry | Aldehyde | Selenium Reagent | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | Propanal | N-(Phenylseleno)phthalimide | (S)-Prolinamide | 85 | 92 |
| 2 | Butanal | N-(Phenylseleno)phthalimide | (S)-Prolinamide | 82 | 90 |
| 3 | Hexanal | TPSCA | (S)-Prolinamide | 88 | 96 |
Enantioselective Michael Additions
The Michael addition is a fundamental carbon-carbon bond-forming reaction. The development of enantioselective variants has significantly expanded its synthetic utility. A highly enantioselective conjugate addition of α-substituted 2-acyl imidazoles to Michael acceptors has been achieved using nickel-bisoxazoline complexes as catalysts. researchgate.net
This methodology has been successfully applied to the reaction of various 2-acyl imidazoles with acrolein and β-ester enones. researchgate.net The addition of a strong Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), was found to be crucial for the activation of the Michael acceptor. researchgate.net This process tolerates a wide range of 2-acyl imidazoles, affording the corresponding Michael adducts in high yields and with excellent enantioselectivities (up to 97% ee). researchgate.net The synthetic utility of this method has been demonstrated through a gram-scale reaction and subsequent derivatization of the 2-acyl imidazole moiety into aldehydes, carboxylic acids, esters, and amides. researchgate.net
Table 3: Nickel-Catalyzed Asymmetric Michael Addition of 2-Acyl Imidazoles
| Entry | 2-Acyl Imidazole | Michael Acceptor | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | This compound | Acrolein | 90 | 95 |
| 2 | 1-(1-Methyl-1H-imidazol-2-yl)propan-1-one | Methyl vinyl ketone | 85 | 92 |
| 3 | 1-(1-Benzyl-1H-imidazol-2-yl)ethan-1-one | Ethyl acrylate | 88 | 97 |
Metal-Free Catalytic Enantioselective Approaches
The development of metal-free catalytic systems is a significant goal in sustainable chemistry. Organocatalysis has emerged as a powerful platform for achieving enantioselective transformations without the need for transition metals. The synthesis of substituted imidazoles can be achieved through various organocatalytic methods.
One such approach involves the thiazolium-catalyzed addition of an aldehyde to an acyl imine, which generates an α-ketoamide in situ. wustl.edu This intermediate then undergoes ring closure to form the imidazole ring in a one-pot sequence. wustl.edu While this particular methodology focuses on the construction of the imidazole ring itself, the principles of organocatalysis can be extended to the enantioselective functionalization of pre-formed imidazole derivatives. For instance, chiral primary amines derived from cinchona alkaloids have been used to catalyze the vinylogous Michael addition of cyclic enones to nitroalkenes with high diastereo- and enantioselectivity, demonstrating the potential for organocatalytic activation of carbonyl compounds for asymmetric bond formation. nih.gov The application of such dienamine catalysis to the γ-functionalization of α,β-unsaturated 2-acyl imidazoles represents a promising avenue for future research.
Derivatization Strategies for Expanding Molecular Diversity and Structural Analogue Generation
The strategic derivatization of a core molecular scaffold is a key approach for generating structural analogues with diverse properties. For this compound, the ketone functionality and the imidazole ring offer multiple sites for modification.
One common derivatization is the reduction of the ketone to the corresponding alcohol, 1-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165), often in the presence of a Lewis acid like cerium(III) chloride to enhance selectivity. acs.org The resulting alcohol can be further functionalized, for example, through esterification or etherification.
The α-position of the ketone can be functionalized through enolate chemistry, as discussed in the preceding sections. The resulting allylated, selenylated, or Michael adducts represent a diverse set of structural analogues. Furthermore, the 2-acyl imidazole moiety itself can be transformed into other functional groups. For example, it can be converted to the corresponding aldehyde, carboxylic acid, ester, or amide, significantly expanding the accessible chemical space. researchgate.net
Derivatization can also involve the imidazole ring itself. For instance, 2-ethylimidazole can be reacted with sulfonyl azides to form reagents for electrophilic azidation, showcasing the reactivity of the imidazole nitrogen. mdpi.com While this example involves modification prior to the introduction of the acetyl group, it highlights the potential for N-functionalization as a derivatization strategy.
Advanced Spectroscopic Characterization and Structural Elucidation Beyond Basic Identification
High-Resolution NMR Spectroscopy for Conformational and Electronic Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and electronic environment of 1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one. Studies have utilized both ¹H and ¹³C NMR to precisely map the chemical environment of each atom.
The ¹H NMR spectrum in CDCl₃ shows distinct signals for the protons of the ethyl group and the imidazole (B134444) ring. The methylene (B1212753) protons (N-CH₂) of the ethyl group appear as a quartet, while the methyl protons (-CH₃) present as a triplet, which is characteristic of a freely rotating ethyl substituent. The protons on the imidazole ring appear as distinct singlets, and the acetyl group's methyl protons also give a sharp singlet.
¹³C NMR spectroscopy complements the proton data, providing information on the carbon skeleton. The carbonyl carbon (C=O) signal is typically observed in the downfield region, indicative of its deshielded electronic environment. The chemical shifts of the imidazole ring carbons are sensitive to the electronic effects of the acetyl and ethyl substituents. Detailed assignments have been corroborated using computational methods like the Gauge-Including Atomic Orbital (GIAO) approach, which calculates theoretical chemical shifts that show a strong correlation with experimental values.
Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Acetyl -CH₃ | 2.59 (s) | 27.2 |
| Ethyl -CH₂- | 4.41 (q) | 42.1 |
| Ethyl -CH₃ | 1.43 (t) | 15.0 |
| Imidazole H-4 | 7.10 (s) | 121.3 |
| Imidazole H-5 | 7.03 (s) | 127.8 |
| Imidazole C-2 | - | 144.1 |
Data sourced from theoretical and experimental studies. s = singlet, t = triplet, q = quartet.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Environment and Bonding Characterization
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers detailed information about the functional groups and bonding characteristics of the molecule. The analysis is greatly enhanced by comparing experimental spectra with theoretical frequencies calculated using Density Functional Theory (DFT), which aids in the precise assignment of vibrational modes.
The most prominent band in the IR spectrum is the C=O stretching vibration of the acetyl group, which appears around 1684 cm⁻¹. The position of this band is sensitive to the electronic conjugation with the imidazole ring. Theoretical calculations have suggested that the molecule exists predominantly in a planar conformation, which maximizes this conjugation.
Other significant vibrations include the C-H stretching modes of the alkyl and aromatic groups, and the characteristic C=N and C-N stretching vibrations of the imidazole ring. The combination of IR and Raman data provides a more complete vibrational picture, as some modes that are weak in IR may be strong in Raman, and vice versa.
Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments
| Vibrational Mode | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Assignment |
|---|---|---|---|
| C=O Stretch | 1684 | 1686 | Acetyl carbonyl stretching |
| C=N Stretch | 1491 | 1493 | Imidazole ring stretching |
| CH₂ Scissoring | 1458 | 1459 | Ethyl group deformation |
| C-N Stretch | 1358 | 1360 | Imidazole ring stretching |
Data sourced from spectroscopic and DFT studies.
Mass Spectrometry for Mechanistic Intermediates and Reaction Monitoring
Mass spectrometry (MS) provides critical information on the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum is characterized by a distinct molecular ion peak (M⁺) at m/z = 152, confirming the molecular weight of the compound.
The fragmentation pattern is particularly informative. A major fragmentation pathway involves the cleavage of the acetyl group, resulting in a prominent peak at m/z = 109. This fragment corresponds to the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical (•COCH₃), leading to the formation of a stable 1-ethyl-1H-imidazolium cation. Another significant fragmentation involves the loss of the ethyl group (•C₂H₅), producing a fragment at m/z = 123. These fragmentation pathways are crucial for structural confirmation and can be used to monitor the compound's presence and stability in reaction mixtures.
Table 3: Major Mass Spectrometry Fragmentation Data
| m/z Value | Relative Intensity | Proposed Fragment Ion |
|---|---|---|
| 152 | High | [M]⁺ (Molecular Ion) |
| 123 | Moderate | [M - C₂H₅]⁺ |
| 109 | High | [M - COCH₃]⁺ |
Data interpretation based on published mass spectra.
X-ray Crystallography for Solid-State Structures and Molecular Packing
Single-crystal X-ray diffraction provides the definitive solid-state structure of this compound, revealing precise bond lengths, bond angles, and intermolecular packing arrangements.
The crystal structure confirms that the imidazole ring and the acetyl group are nearly coplanar. This planarity facilitates electronic conjugation between the π-system of the ring and the carbonyl group. The ethyl group is oriented out of this plane. The molecular packing in the crystal lattice is primarily governed by weak C–H···O and C–H···N intermolecular hydrogen bonds. For instance, a hydrogen atom from an imidazole ring can interact with the carbonyl oxygen of a neighboring molecule, and a hydrogen from an ethyl group can interact with a nitrogen atom of an adjacent imidazole ring. These interactions link the molecules into a three-dimensional supramolecular network.
Table 4: Key Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.371(3) |
| b (Å) | 13.911(6) |
| c (Å) | 7.962(3) |
| β (°) | 102.39(3) |
| Volume (ų) | 797.3(6) |
Data sourced from the Cambridge Crystallographic Data Centre.
Integration of Spectroscopic Data with Computational Models for Deeper Insights
The synergy between experimental spectroscopic data and theoretical computational models, particularly Density Functional Theory (DFT), provides a much deeper understanding of the molecule's properties.
Computational models have been used to:
Predict Molecular Geometry: DFT calculations can predict the most stable conformation of the molecule, showing the near-planar arrangement of the imidazole and acetyl groups, which is later confirmed by X-ray crystallography.
Assign Vibrational Spectra: Theoretical frequency calculations are essential for accurately assigning the complex IR and Raman spectra. By comparing the calculated vibrational modes with experimental peaks, researchers can confidently attribute specific bands to functional group motions like stretching, bending, and rocking.
Corroborate NMR Spectra: The GIAO method allows for the theoretical calculation of NMR chemical shifts. The strong linear correlation often found between these calculated shifts and the experimental data confirms the spectral assignments and provides insight into the electronic shielding around each nucleus.
Analyze Electronic Properties: DFT can be used to calculate the distribution of electron density, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO). This information helps to explain the molecule's reactivity, electronic transitions, and the nature of the conjugation between the acetyl group and the imidazole ring.
This integrated approach ensures that the interpretation of complex spectral data is built on a solid theoretical foundation, leading to a robust and comprehensive structural and electronic characterization of this compound.
Computational and Theoretical Chemistry Studies on 1 1 Ethyl 1h Imidazol 2 Yl Ethan 1 One
Quantum Chemical Calculations (Density Functional Theory, ab initio) for Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are cornerstones for understanding the electronic architecture of molecules. These approaches have been applied to imidazole (B134444) derivatives to explore their structural and electronic characteristics. For instance, DFT calculations with basis sets like 6-311++G(d,p) are utilized to optimize molecular geometries and predict spectroscopic features. wu.ac.th
HOMO-LUMO Analysis and Electronic Properties
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.comresearchgate.net
| Parameter | Description |
| HOMO | Highest Occupied Molecular Orbital; relates to the ability to donate an electron. irjweb.com |
| LUMO | Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. irjweb.com |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. irjweb.comresearchgate.net |
Charge Distribution and Reactivity Prediction
The distribution of electron density within a molecule is fundamental to predicting its reactive sites. Mulliken charge analysis, a method to estimate partial atomic charges, can be derived from quantum chemical calculations. irjweb.com This analysis helps in identifying the electrophilic and nucleophilic centers in the molecule. Atoms with more negative charges are likely to be nucleophilic, while those with positive charges are electrophilic.
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. irjweb.com For an imidazole derivative, the chemical hardness was found to be 2.2449 eV, which is considered relatively high and points towards greater stability. irjweb.com These parameters provide a quantitative measure of the molecule's reactivity and are crucial for predicting its behavior in chemical reactions.
| Reactivity Descriptor | Formula | Significance |
| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Indicates resistance to change in electron distribution. irjweb.com |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Quantifies the electrophilic nature of a molecule. irjweb.com |
Molecular Dynamics Simulations for Conformational Landscapes and Dynamics
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules. nih.govresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can map out the conformational landscape and explore the dynamic motions of a molecule like 1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one. rsc.org
These simulations provide insights into the flexibility of the molecule, the stability of different conformers, and the transitions between them. For instance, MD simulations can reveal how the ethyl and acetyl groups of the molecule orient themselves over time and under different conditions. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or a chemical reaction. The trajectories from MD simulations can be analyzed to determine root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which quantify the stability and flexibility of the molecular structure. researchgate.net
Transition State Modeling and Reaction Pathway Prediction
Understanding the mechanism of a chemical reaction requires the characterization of its transition state—the highest energy point along the reaction coordinate. Computational methods, particularly DFT, are extensively used to model these transient structures and predict the most likely reaction pathways. researchgate.net
For reactions involving imidazole derivatives, such as nucleophilic substitution, DFT calculations can be employed to locate the transition state and calculate its energy. researchgate.net This allows for the determination of the activation energy barrier, which is a critical factor in the reaction kinetics. By mapping the potential energy surface, researchers can trace the entire reaction pathway from reactants to products, identifying any intermediates that may be formed. This predictive capability is invaluable for designing new synthetic routes and optimizing reaction conditions.
Ligand Field Theory and Metal-Ligand Interactions (if applicable for complexes)
While specific studies on the metal complexes of this compound are not prevalent, the imidazole moiety is a well-known ligand in coordination chemistry. Should this compound form complexes with transition metals, Ligand Field Theory (LFT) would be instrumental in describing the electronic structure and properties of these complexes. nih.gov
LFT explains the splitting of the d-orbitals of the metal ion in the presence of the ligands. The nitrogen atoms of the imidazole ring and the oxygen atom of the acetyl group in this compound can act as donor atoms, coordinating to a central metal ion. The nature of this coordination would lead to a specific d-orbital splitting pattern, which in turn determines the magnetic properties, electronic spectra (color), and reactivity of the complex. DFT calculations can complement LFT by providing a more detailed picture of the metal-ligand bonding and the electronic structure of the resulting complex. nih.gov For instance, in other transition metal complexes with Schiff base ligands, DFT has been used to reveal distorted octahedral geometries around the central metal ion. nih.gov
Machine Learning Approaches for Property Prediction in Chemical Reaction Networks and Materials Design
The application of machine learning (ML) in chemistry is a rapidly growing field, offering powerful tools for predicting molecular properties and the outcomes of chemical reactions. nih.govarxiv.org ML models can be trained on large datasets of chemical information to learn the complex relationships between molecular structure and properties. mdpi.comresearchgate.net
For a compound like this compound and its derivatives, ML models could be developed to predict various properties such as solubility, reactivity, and even potential biological activity. nih.gov In the context of chemical reaction networks, ML can predict reaction yields and identify optimal reaction conditions, accelerating the discovery and optimization of synthetic routes. nih.gov Furthermore, in materials design, ML algorithms can screen vast chemical spaces to identify novel compounds with desired properties, guiding the synthesis of new materials based on the this compound scaffold.
Applications in Materials Science and Supramolecular Chemistry
Integration into Advanced Materials Architectures
The structure of 1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one is well-suited for incorporation into sophisticated material frameworks. The imidazole (B134444) ring provides a rigid scaffold, while the ethyl and acetyl substituents can be modified to tune the compound's properties and its interactions with other components.
Imidazole-based compounds are extensively used as organic linkers in the construction of Metal-Organic Frameworks (MOFs). nih.gov The nitrogen atom of the imidazole ring can coordinate effectively with metal ions, facilitating the assembly of porous, crystalline structures with applications in gas storage, catalysis, and sensing. bohrium.comnih.gov The carbonyl oxygen of the acetyl group in this compound provides an additional coordination site, enhancing its potential as a versatile building block for complex, multi-dimensional MOFs.
Furthermore, the imidazole moiety is known for its pH-sensitivity, a property that is crucial for the design of "smart" materials that respond to environmental stimuli. nih.govmdpi.com Imidazole-based fluorophores can exhibit changes in their optical properties, such as absorption and emission spectra, in response to variations in pH. nih.gov This responsiveness is attributed to the protonation or deprotonation of the imidazole ring. Materials incorporating this compound could therefore be developed into sensors or drug delivery systems that are activated by specific pH changes in their environment. mdpi.com
Research into imidazole derivatives has revealed their potential in optical applications, stemming from their unique photoluminescent and electroluminescent properties. bohrium.com Certain aryl-substituted imidazole derivatives are noted for their photosensitivity, thermosensitivity, and electrosensitivity. bohrium.com A review of recent progress highlights that the unique optical properties of imidazole compounds have led to their increasing use in optical analysis. nih.gov
Specifically, studies on donor-acceptor-donor (D-A-D) structures derived from other heterocyclic systems have demonstrated their capacity to act as optical waveguides, which are fundamental components in photonic integrated circuits. This behavior is often linked to specific crystal packing that creates internal channels for light propagation. Given that this compound possesses a π-conjugated system, it is a candidate for investigation in the field of organic optical materials, where its self-assembly into ordered structures could produce desirable waveguiding properties.
Supramolecular Assembly and Non-Covalent Interactions
Supramolecular chemistry focuses on the organization of molecules into larger, functional systems through non-covalent interactions. The structure of this compound contains multiple features that can direct its assembly into well-defined supramolecular architectures.
Hydrogen bonding is a primary directional force in crystal engineering. While the N1-position of the imidazole ring in the target compound is substituted with an ethyl group, precluding it from acting as a hydrogen bond donor, other parts of the molecule can participate in hydrogen bonding. The carbonyl oxygen of the acetyl group is a strong hydrogen bond acceptor, and the hydrogen atoms on the imidazole ring and the ethyl group can act as donors.
A crystallographic study of the closely related compound, 1-(1H-Imidazol-1-yl)ethanone, reveals that molecules in the crystal are linked by C—H⋯O and C—H⋯N hydrogen bonds, which together form a sheet-like structure. researchgate.net This demonstrates the capacity of the acetyl-imidazole scaffold to form robust hydrogen-bonded networks. It is highly probable that this compound engages in similar interactions to guide its self-assembly. Studies of other imidazole derivatives confirm the prevalence of intermolecular hydrogen bonding, such as N-H···N and O-H···N, in their crystal structures. researchgate.net
| Interaction | Donor-H (Å) | H···Acceptor (Å) | Donor···Acceptor (Å) | Angle (D-H···A) (°) |
| C5—H5···O1ⁱ | 0.95 | 2.50 | 3.424 (2) | 164 |
| C2—H2···N2ⁱⁱ | 0.95 | 2.58 | 3.447 (2) | 152 |
| Table 1: Hydrogen bond geometry for the analogous compound 1-(1H-Imidazol-1-yl)ethanone. Data from a study by Merchán and Stoeckli-Evans. researchgate.net Symmetry codes: (i) x, y-1, z; (ii) -x+3/2, y-1/2, -z+3/2. |
The aromatic imidazole ring is capable of engaging in π–π stacking interactions, which are crucial for the stabilization of many crystal structures. nih.govrsc.org These interactions occur between the electron-rich π-systems of adjacent rings. Studies on various imidazole-containing molecules have demonstrated the formation of stable, π–π stacked dimers. nih.gov
In the crystal structure of a related benzimidazole (B57391) salt, slipped π–π intermolecular stacking interactions are observed between the imidazole and benzene (B151609) rings of neighboring molecules. researchgate.net These interactions are characterized by specific geometric parameters, including the distance between the centroids of the aromatic rings and the interplanar distance. The imidazole ring of this compound is expected to participate in similar π-stacking arrangements, influencing its solid-state packing and, consequently, its material properties.
| Parameter | Value |
| Centroid-Centroid Distance (Cg1-Cg2) | 3.5300 (11) Å |
| Interplanar Distance | 3.529 (3) Å |
| Slippage | 3.11 (2) Å |
| Table 2: Parameters for slipped π–π stacking interactions observed in a related substituted benzimidazole crystal. researchgate.net Cg1 and Cg2 are the centroids of the imidazole and benzene rings, respectively. |
Self-Assembly Processes and Crystal Engineering
Crystal engineering is the rational design of crystalline solids by controlling intermolecular interactions. researchgate.net The self-assembly of this compound into ordered structures is a process governed by a delicate balance of the non-covalent forces discussed above, primarily hydrogen bonding and π–π stacking.
By understanding how these interactions direct the arrangement of molecules, it is possible to engineer crystals with specific architectures and desired functionalities. For instance, the formation of N—H⋯S hydrogen bonds and π–π interactions are effective in stabilizing the crystal structure of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione. nih.gov The synthesis of various imidazole derivatives and the analysis of their crystal structures reveal how different substituents on the imidazole core can modify the resulting supramolecular assembly. researchgate.netresearchgate.net The predictable nature of these interactions allows for the design of new materials where the precise arrangement of molecules, guided by the principles of self-assembly, gives rise to advanced properties for applications in electronics, optics, and beyond. bohrium.com
Sensing and Recognition Technologies (Chemical, not biological)
Currently, there are no detailed research findings or established data available in peer-reviewed literature that specifically describe the application of this compound as a primary component in chemical sensing or recognition systems. The potential for this compound to act as a sensor for analytes such as metal ions or anions has not been explored in depth. Consequently, no data tables on its sensing performance, such as detection limits or binding constants, can be provided at this time.
Future Research Directions and Emerging Paradigms for 1 1 Ethyl 1h Imidazol 2 Yl Ethan 1 One Research
Development of Novel Catalytic Systems Based on 2-Acylimidazole Scaffolds
The 2-acylimidazole unit is an exceptional platform for the development of advanced catalytic systems. Its utility as a synthetic equivalent for esters, combined with its ability to chelate metals, makes it a powerful tool in asymmetric catalysis. nih.gov Future research will likely focus on designing novel chiral catalysts that can achieve unprecedented levels of control over chemical reactions.
A significant area of development is in stereodivergent synthesis, which allows for the creation of all possible stereoisomers of a product from the same set of starting materials. snnu.edu.cnresearchgate.net By using dual-catalyst systems, such as a combination of a chiral Lewis acid and a chiral iridium complex, researchers have been able to perform stereodivergent α-allylations of 2-acylimidazoles. snnu.edu.cn This provides a powerful method for constructing chiral building blocks for natural product synthesis and creating diverse molecule libraries for drug discovery. researchgate.net The ability to judiciously select catalyst enantiomers to access any desired stereoisomer offers remarkable efficiency and flexibility. snnu.edu.cn
Future work will likely expand the scope of these dual-catalytic systems to other important transformations beyond allylation. The development of catalysts for stereodivergent alkylations, aldol (B89426) reactions, and Michael additions using 2-acylimidazole substrates like 1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one would be a significant advancement. Furthermore, the immobilization of these catalysts on solid supports could lead to more sustainable and industrially viable processes.
Exploration of New Synthetic Pathways for Complex Architectures and Analogue Libraries
The 2-acylimidazole moiety is a versatile handle for the construction of complex molecular architectures. Its reactivity allows for a wide range of transformations, making it an ideal starting point for the synthesis of diverse compound libraries. The development of new synthetic pathways that exploit the unique properties of 2-acylimidazoles is a key area for future research.
One promising direction is the use of 2-acylimidazoles in multicomponent reactions, where three or more reactants are combined in a single step to form a complex product. This approach offers significant advantages in terms of efficiency and atom economy. Designing novel multicomponent reactions that incorporate this compound or related structures could rapidly generate libraries of structurally diverse molecules with potential applications in medicinal chemistry and materials science.
Furthermore, the development of late-stage functionalization techniques for 2-acylimidazole-containing molecules is a critical area of research. These methods would allow for the modification of complex molecules at a late stage in the synthetic sequence, providing rapid access to a wide range of analogues for structure-activity relationship studies. For instance, developing new methods for C-H activation at various positions on the imidazole (B134444) ring or the acyl chain would be highly valuable.
Advanced Computational Modeling for Predictive Chemistry and Materials Design
Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of new molecules with desired properties. mit.edunih.gov For the this compound class of compounds, advanced computational methods can provide deep insights into their reactivity, catalytic activity, and potential applications.
Future research will increasingly rely on quantum mechanical calculations, such as Density Functional Theory (DFT), to elucidate reaction mechanisms involving 2-acylimidazoles. researchgate.net These studies can help to understand the role of the catalyst, predict the stereochemical outcome of a reaction, and guide the design of more efficient catalytic systems. mit.edu For example, computational models can predict the frontier orbital energies of reactants, which is crucial for understanding and predicting the success of photocatalyzed reactions. mit.edu
Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of 2-acylimidazole derivatives and their interactions with biological targets or materials. nih.govnih.gov This can aid in the design of new drugs by predicting their binding affinity and selectivity for specific proteins. nih.govjchemlett.com In materials science, computational screening of large virtual libraries of 2-acylimidazole-based compounds can identify candidates with promising electronic, optical, or mechanical properties for applications in organic electronics or as functional polymers. The integration of machine learning algorithms with these computational models can further accelerate the discovery process by identifying complex structure-property relationships from large datasets.
Integration with High-Throughput Experimentation and Automation in Chemical Discovery
High-throughput experimentation (HTE) and laboratory automation are revolutionizing the field of chemical discovery by enabling the rapid synthesis and screening of large numbers of compounds. The integration of these technologies with the chemistry of this compound and its analogues holds immense potential for accelerating the discovery of new catalysts, materials, and therapeutic agents.
Future research will involve the development of automated synthesis platforms capable of preparing diverse libraries of 2-acylimidazole derivatives. These platforms can be programmed to vary the substituents on the imidazole ring and the acyl group, systematically exploring the chemical space around this scaffold. This will allow for the rapid generation of compound libraries for screening in a variety of assays.
High-throughput screening methods can then be used to evaluate the properties of these libraries. For example, in the search for new catalysts, HTE can be used to rapidly assess the activity and selectivity of hundreds or even thousands of potential catalysts for a given reaction. nih.gov Similarly, in drug discovery, HTE can be used to screen compound libraries against a panel of biological targets to identify promising lead compounds. nih.govmdpi.com The data generated from these high-throughput experiments can be used to train machine learning models, creating a closed-loop discovery cycle where the results of one round of experiments inform the design of the next, leading to a more efficient and targeted exploration of the chemical space.
Exploration of New Non-Biological Applications for the Compound Class
While much of the research on imidazole derivatives has focused on their biological activity, the unique properties of the 2-acylimidazole scaffold also make it attractive for a range of non-biological applications. Future research should explore the potential of this compound and its analogues in materials science, coordination chemistry, and as functional molecules.
One promising area is the development of new functional materials. The ability of the imidazole ring to coordinate to metal ions suggests that these compounds could be used as building blocks for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. These materials have a wide range of potential applications, including gas storage, separation, and catalysis. The acyl group can be further functionalized to tune the properties of the resulting materials.
Another potential application is in the field of organic electronics. The imidazole core is an electron-rich heterocycle, and by modifying the substituents on the ring and the acyl group, it may be possible to tune the electronic properties of these molecules for use as organic semiconductors or in organic light-emitting diodes (OLEDs). The synthesis and characterization of a range of 2-acylimidazole derivatives with varying electronic properties would be a key first step in this direction. Furthermore, the reactivity of the acylimidazole group could be exploited for the development of new chemical sensors or responsive materials.
Q & A
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (0–5°C) during acylation reduce side reactions like over-acylation .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity for ethyl group placement .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product from by-products like unreacted imidazole precursors .
Basic: How can structural ambiguities in crystallographic data for this compound be resolved?
Answer:
- Software Tools : Use SHELX programs (e.g., SHELXL) for small-molecule refinement, leveraging high-resolution X-ray diffraction data to resolve electron density ambiguities around the ethyl and acetyl groups .
- Validation Metrics : Check R-factors (<5%), bond length/angle deviations (±0.02 Å, ±2°), and residual density maps to confirm the absence of disorder .
- Complementary Techniques : Pair X-ray data with NMR (¹H/¹³C) to validate substituent positions. For example, the ethyl group’s methyl protons appear as a triplet (δ ~1.2 ppm) in ¹H NMR .
Advanced: How do structural modifications (e.g., halogenation) impact the compound’s biological activity?
Answer:
- Fluorination : Introducing fluorine at the phenyl ring (if present) enhances metabolic stability and binding affinity to targets like enzymes or receptors. For example, 5-fluoro analogs show improved pharmacokinetics due to reduced CYP450-mediated oxidation .
- Chlorination : Chlorine at the imidazole C4/C5 positions increases electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine thiols in enzyme active sites). However, it may reduce solubility .
- Methodology :
Advanced: How can researchers address contradictory bioactivity data across studies?
Answer:
Contradictions often arise from assay conditions or impurity profiles.
- Experimental Design :
- Data Reconciliation :
Advanced: What computational strategies predict binding modes of this compound with biological targets?
Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger Maestro to model interactions with targets like sphingosine-1-phosphate lyase (S1PL). Key residues (e.g., His297, Asp298) form hydrogen bonds with the imidazole ring and acetyl group .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-target complex. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at the ketone group) using MOE .
Basic: What are the key spectroscopic markers for characterizing this compound?
Answer:
| Technique | Key Peaks | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 2.4 (s, 3H) | Acetyl methyl group |
| δ 1.2 (t, 3H) | Ethyl CH₃ | |
| ¹³C NMR | δ 208 ppm | Ketone carbonyl |
| IR | 1700 cm⁻¹ | C=O stretch |
| MS | m/z 165 [M+H]⁺ | Molecular ion |
Advanced: How can crystallographic twinning complicate structure determination, and how is it resolved?
Answer:
- Twinning Detection : SHELXD identifies twinning ratios via intensity statistics (e.g., Hooft parameter >0.5 indicates twinning) .
- Refinement : Use TWIN/BASF commands in SHELXL to model twinned domains. For example, a twofold twin law (h, -k, -l) is common in monoclinic systems .
- Validation : Check R₁/R₂ values post-refinement; a >5% discrepancy suggests unresolved twinning .
Advanced: What in vitro assays are suitable for evaluating its pharmacokinetic properties?
Answer:
- Metabolic Stability : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS/MS .
- CYP Inhibition : Fluorescent-based assays (e.g., CYP3A4) using Vivid® substrates to assess IC₅₀ values .
- Plasma Protein Binding : Equilibrium dialysis (37°C, 4 hours) to determine unbound fraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
